Fmoc-D-Lys-Oall HCl falls under the category of protected amino acids, specifically those used in solid-phase peptide synthesis. It is classified as a lysine derivative, which plays a crucial role in various biochemical and pharmaceutical applications.
The synthesis of Fmoc-D-Lys-Oall HCl involves several key steps:
In industrial settings, automated peptide synthesizers and large-scale reactors are employed to enhance yield and purity. Reaction conditions are optimized to minimize side reactions and maximize synthesis efficiency.
The molecular structure of Fmoc-D-Lys-Oall HCl features several notable components:
Fmoc-D-Lys-Oall HCl participates in several significant chemical reactions:
The mechanism of action for Fmoc-D-Lys-Oall HCl is closely tied to its role as a lysine derivative:
Fmoc-D-Lys-Oall HCl has diverse applications in scientific research:
The synthesis of Fmoc-D-Lys-OAll·HCl (CAS 815619-80-8) relies on sequential protection strategies to ensure regioselective functionalization. This compound features three critical protective layers: (i) the Fmoc (9-fluorenylmethoxycarbonyl) group shields the α-amino group; (ii) the allyl ester (OAll) protects the C-terminal carboxyl group; and (iii) the allyloxycarbonyl (Aloc) group or hydrochloride salt temporarily blocks the ε-amino side chain of lysine. This orthogonal approach—Fmoc/OAll/Aloc—allows independent deprotection of each group without cross-reactivity. For example, the Aloc group is selectively cleaved using palladium(0) catalysts, while the Fmoc group requires mild bases like piperidine, and the OAll group undergoes palladium-mediated deallylation [1] [4]. Such orthogonality is essential for synthesizing complex peptides, enabling side-chain-specific modifications like in situ cyclizations during solid-phase peptide synthesis (SPPS) [4]. The D-configuration of lysine (as in Fmoc-ᴅ-Lys-OAll·HCl, CAS 1272754-92-3) further supports protease resistance in therapeutic peptides [2] .
Industrial synthesis of Fmoc-D-Lys-OAll·HCl leverages continuous-flow reactor systems to overcome limitations of batch processing. Key advantages include:
Table 1: Industrial Production Metrics for Fmoc-D-Lys-OAll·HCl
| Parameter | Batch Process | Continuous-Flow | Supplier Example |
|---|---|---|---|
| Purity (HPLC) | 98–99% | >99.5% | Ruifu Chemical |
| Isomeric Purity | 99.5% | >99.8% | Bapeks |
| Max Batch Size | 5 kg | 25 kg | LEAPChem |
| Storage Conditions | -20°C (argon) | 2–8°C (N₂) | MedChemExpress |
Palladium(0) catalysis is pivotal for introducing/removing allyl-based protections. Key innovations include:
Table 2: Catalytic Systems for Allyl/Alloc Deprotection
| Catalyst | Reaction Time | Temperature | Efficiency | Cost Impact |
|---|---|---|---|---|
| Pd(PPh₃)₄ | 10–30 min | 25°C | >99% | High ($1.2K/mol) |
| Pd/C + PhSiH₃ | 1–2 h | 25°C | 95–98% | Moderate |
| NiCl₂/Zn dust | 4–6 h | 40°C | 90% | Low |
| Microwave-assisted Pd(0) | 5–10 min | 50°C | >99% | High |
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 371971-10-7